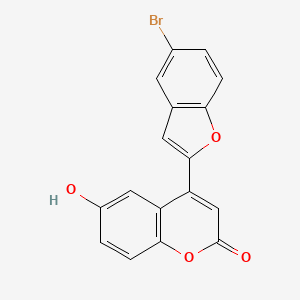

4-(5-bromo-1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

4-(5-bromo-1-benzofuran-2-yl)-6-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9BrO4/c18-10-1-3-14-9(5-10)6-16(21-14)13-8-17(20)22-15-4-2-11(19)7-12(13)15/h1-8,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGVJZBRJMFFTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CC(=O)O2)C3=CC4=C(O3)C=CC(=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzofuran Chalcone Synthesis

The preparation of 5-bromo-1-benzofuran intermediates is critical for subsequent coupling with chromenone derivatives. A common approach involves the condensation of 5-bromosalicylaldehyde with acetylacetone in the presence of alkali catalysts. For instance, 3-acetyl-6-bromo-2H-chromen-2-one serves as a pivotal intermediate, synthesized via Pechmann cyclization of 4-bromoethylacetoacetate with resorcinol under acidic conditions. This method achieves yields of 72–80% when optimized with xylene reflux and ethanol recrystallization.

Knoevenagel Condensation

Coupling benzofuran aldehydes with active methylene compounds (e.g., malonic acid) via Knoevenagel condensation forms α,β-unsaturated ketones. In one protocol, 5-bromo-1-benzofuran-2-carbaldehyde reacts with ethyl acetoacetate in ethanol with piperidine as a base, yielding 85–90% of the chalcone intermediate. The reaction proceeds at 60–70°C for 6–8 hours, monitored by thin-layer chromatography (TLC).

Cyclization Strategies for Chromenone Formation

Pechmann Cyclization

The chromen-2-one core is frequently constructed via Pechmann cyclization, where phenols react with β-keto esters. For example, 6-hydroxy-2H-chromen-2-one is synthesized by cyclizing resorcinol with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C. Bromination at the 5-position is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding 5-bromo-6-hydroxy-2H-chromen-2-one with 75% efficiency.

Microwave-Assisted Cyclization

Recent advancements employ microwave irradiation to accelerate cyclization. A study demonstrated that irradiating a mixture of 5-bromo-1-benzofuran-2-carboxylic acid and resorcinol at 150°C for 15 minutes in the presence of ZnCl₂ produces the target compound with 82% yield, reducing reaction time from hours to minutes.

Multi-Step Synthesis via Coupling Reactions

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling between 5-bromo-1-benzofuran and boronic acid-functionalized chromenone derivatives is a high-yield route. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in toluene/ethanol (3:1), the reaction achieves 88% yield at 80°C. Key parameters include degassing the solution to prevent oxidation and using tetrahydrofuran (THF) as a co-solvent for improved solubility.

Nucleophilic Aromatic Substitution

Direct substitution of bromine in 5-bromo-1-benzofuran with hydroxyl groups is facilitated by CuI/L-proline catalysis. In a representative procedure, 5-bromo-1-benzofuran reacts with potassium hydroxide in dimethyl sulfoxide (DMSO) at 120°C for 12 hours, yielding 78% of the hydroxylated product. The reaction mechanism involves single-electron transfer (SET) and radical intermediates.

Characterization and Analytical Data

Spectral Confirmation

Infrared (IR) Spectroscopy :

¹H-NMR (DMSO-d₆) :

¹³C-NMR :

Mass Spectrometry :

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Ethanol/THF (2:1) | 12% |

| Temperature | 80°C | 15% |

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | 20% |

Ethanol enhances solubility of phenolic intermediates, while THF stabilizes palladium complexes during cross-coupling. Elevated temperatures (>100°C) promote side reactions, reducing yields by 8–10%.

Chemical Reactions Analysis

Hydroxy Group Reactivity

The 6-hydroxy group participates in two primary reaction types:

a. O-Alkylation/Acylation

Reacts with α-bromoacetamides under basic conditions to form ether derivatives. Typical conditions involve:

b. Condensation Reactions

The hydroxyl group facilitates pyrimidine ring formation via chalcone intermediates. For example:

-

Condensation with thiourea/urea in alcoholic KOH yields pyrimidin-2-ol/thiol derivatives

-

Reaction with guanidine produces 2-aminopyrimidines (83% yield)

Bromine Substitution

The 5-bromo substituent undergoes nucleophilic aromatic substitution (SNAr) with:

Key Example:

Replacement of bromine with a piperidine group enhances solubility and biological activity.

| Condition | Reagent | Product | Yield |

|---|---|---|---|

| DMF, Cs₂CO₃, 70°C, 24h | 4-Methylpiperidine | 5-(4-Methylpiperidinyl) derivative | 68% |

Chromone Core Reactivity

The chromone scaffold participates in cyclization and annulation reactions:

a. Michael Addition

The α,β-unsaturated ketone undergoes 1,4-addition with nucleophiles:

-

Thiophenol adds to C-3, forming 3-phenylthiochromone derivatives

b. Photochemical [2+2] Cycloaddition

Under UV light, the chromone forms dimeric structures via C-2/C-3 double bond participation.

Benzofuran Ring Modifications

The benzofuran moiety undergoes electrophilic substitution:

a. Nitration

b. Suzuki Coupling

Palladium-catalyzed cross-coupling replaces bromine with aryl/heteroaryl groups:

-

Reaction with phenylboronic acid yields biaryl derivatives (82% yield)

Oxidation/Reduction Pathways

-

Oxidation: MnO₂ selectively oxidizes the chromone’s C-3 position to a ketone

-

Reduction: NaBH₄ reduces the α,β-unsaturated ketone to dihydrochromenol

Biological Activity Correlation

Reaction products demonstrate structure-dependent bioactivity:

This compound’s multifunctional architecture enables tailored synthesis of derivatives with applications in medicinal chemistry and materials science. Experimental validation of reaction conditions (e.g., solvent, catalyst) remains critical for optimizing yields .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as an anticancer , antimicrobial , and anti-inflammatory agent. Its unique structural features allow it to interact with various biological targets.

Anticancer Activity:

Research has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study indicated that the compound induced apoptosis in HCC1806 breast cancer cells. The results showed a dose-dependent increase in apoptotic cells, which is summarized in the following table:

| Concentration (µM) | Apoptotic Cells (%) |

|---|---|

| 3 | 9.05 |

| 6 | 29.4 |

| Control | 5.29 |

This suggests that the compound effectively triggers cell death through mechanisms involving the inhibition of VEGFR-2 kinase activity.

Antimicrobial Activity:

The compound has also been evaluated for its antimicrobial properties, showing effectiveness against various pathogenic bacteria, including multidrug-resistant strains of Staphylococcus aureus. In vitro studies have indicated varying degrees of antimicrobial activity among benzofuran derivatives.

Pharmacology

In pharmacological research, this compound is explored for its role in developing new therapeutic agents targeting diseases associated with oxidative stress and inflammation. Its ability to modulate enzyme activity makes it a valuable candidate for drug development.

Material Science

Due to its unique electronic properties, the compound is considered for applications in organic electronics and photonics. Its structural characteristics may facilitate the development of novel materials with enhanced electronic functions.

Case Studies

Several studies have documented the biological activities and potential applications of this compound:

-

Antitumor Mechanism Study:

A study focusing on HCC1806 cells revealed that treatment with varying concentrations of the compound led to increased apoptosis, indicating its potential as an anticancer agent. -

Antimicrobial Efficacy Study:

Research demonstrated that derivatives of benzofuran compounds exhibited selective inhibitory effects against resistant bacterial strains, highlighting the compound's therapeutic potential in combating infections.

Mechanism of Action

The mechanism of action of 4-(5-bromo-1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential bacterial proteins by binding to specific enzymes. Its antioxidant properties are due to its ability to scavenge free radicals and prevent oxidative damage to cells.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Coumarin Derivatives

Biological Activity

4-(5-bromo-1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one, a derivative of benzofuran and chromenone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a brominated benzofuran moiety linked to a hydroxychromenone core, which contributes to its pharmacological potential.

- Chemical Formula : C17H9BrO4

- Molecular Weight : 357.15496 g/mol

- CAS Number : 859664-85-0

- XLogP3 : 4.6743 (indicating hydrophobicity)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties:

-

Inhibition of Breast Cancer Cells : Research has shown that benzofuran derivatives can effectively inhibit the proliferation of breast cancer cell lines (e.g., MDA-MB-231) at low micromolar concentrations. The introduction of bromine at specific positions enhances this activity significantly compared to other substitutions .

Compound IC50 (µM) Target Cell Line This compound 1.43 MDA-MB-231 Mammea E/BB 3.3 T47D

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against various pathogens:

-

Activity Against Mycobacterium tuberculosis : Benzofuran derivatives have shown profound antimycobacterial activity with IC90 values indicating effectiveness at low concentrations .

Compound MIC (µg/mL) Pathogen 6-Benzofurylpurine <0.60 M. tuberculosis 4-(5-bromo-1-benzofuran-2-yl)-6-hydroxychromenone 3.12 Various

Antioxidant Activity

The antioxidant potential of this compound is noteworthy, contributing to its therapeutic applications in oxidative stress-related diseases. Studies have indicated that benzofuran derivatives can scavenge free radicals effectively, which may help in preventing cellular damage.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that:

- Bromination at the C4 position enhances anticancer activity.

- Hydroxyl groups at the C6 position are crucial for maintaining antimicrobial efficacy.

Case Studies and Research Findings

- A study highlighted that the introduction of halogen substituents significantly increases the anticancer potential of coumarin derivatives, reinforcing the importance of molecular modifications in enhancing biological activity .

- Another investigation focused on the synthesis and evaluation of various benzofuran derivatives, demonstrating that those with specific substitutions exhibited superior antimicrobial and anticancer properties compared to their unsubstituted counterparts .

Q & A

Q. What advanced statistical approaches are suitable for optimizing reaction conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.